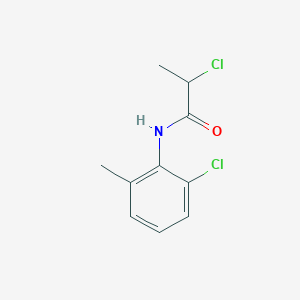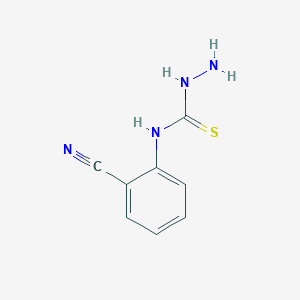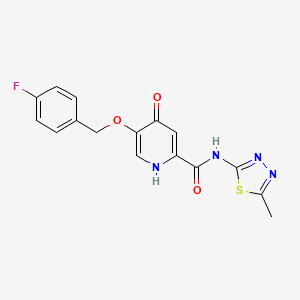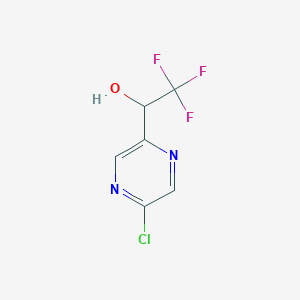![molecular formula C18H30N4O2S B2973607 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide CAS No. 1208458-73-4](/img/structure/B2973607.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex structure featuring a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a propanamide moiety linked to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide typically involves multi-step organic reactions:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and methylthiol. The reaction is usually carried out under reflux conditions in the presence of a base like sodium methoxide.
Attachment of the Propanamide Group: The propanamide moiety is introduced via an acylation reaction. This step involves reacting the pyrimidine intermediate with a suitable acyl chloride or anhydride in the presence of a base such as triethylamine.
Morpholine Substitution: The final step involves the substitution of the propanamide group with a morpholine ring. This can be achieved through nucleophilic substitution reactions under mild conditions, often using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could serve as a scaffold for the development of new pharmaceuticals. Its structural features may allow for the design of molecules that target specific enzymes or receptors, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide and morpholine groups.
N-(2-methyl-2-morpholin-4-ylpropyl)propanamide: Contains the propanamide and morpholine moieties but lacks the pyrimidine ring.
2,4,6-trimethylpyrimidine: Similar pyrimidine structure but without the methylsulfanyl and propanamide groups.
Uniqueness
The uniqueness of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the pyrimidine and morpholine rings, along with the propanamide linkage, allows for versatile interactions and applications across various fields.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-13-15(14(2)21-17(20-13)25-5)6-7-16(23)19-12-18(3,4)22-8-10-24-11-9-22/h6-12H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNCZCRRWEKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C)(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B2973524.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)

![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
![(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B2973534.png)

![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2973541.png)



